molecular formula C14H11ClO2S B1350889 2-[(2-Chlorobenzyl)thio]benzoic acid CAS No. 440347-30-8

2-[(2-Chlorobenzyl)thio]benzoic acid

Cat. No.: B1350889
CAS No.: 440347-30-8
M. Wt: 278.8 g/mol
InChI Key: PCTLLIWMHDNWCC-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)thio]benzoic acid is an organic compound with the molecular formula C14H11ClO2S It is characterized by the presence of a chlorobenzyl group attached to a benzoic acid moiety through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)thio]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and thiobenzoic acid.

    Reaction: The 2-chlorobenzyl chloride is reacted with thiobenzoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)thio]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(2-Chlorobenzyl)thio]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)thio]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s sulfur atom can form covalent bonds with biological molecules, altering their function. Additionally, the chlorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Bromobenzyl)thio]benzoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[(2-Methylbenzyl)thio]benzoic acid: Similar structure but with a methyl group instead of chlorine.

    2-[(2-Nitrobenzyl)thio]benzoic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness

2-[(2-Chlorobenzyl)thio]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the compound’s potential biological activities make it a valuable candidate for further research in drug discovery and development.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTLLIWMHDNWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397551
Record name 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440347-30-8
Record name 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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